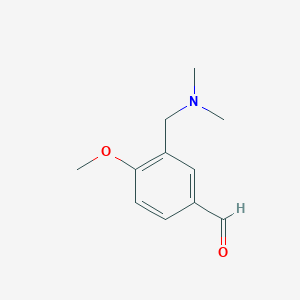

3-Dimethylaminomethyl-4-methoxy-benzaldehyde

Descripción

BenchChem offers high-quality 3-Dimethylaminomethyl-4-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylaminomethyl-4-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[(dimethylamino)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKLXGABLWFCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Dimethylaminomethyl-4-methoxy-benzaldehyde molecular weight and formula

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Dimethylaminomethyl-4-methoxy-benzaldehyde (CAS: 628311-20-6) represents a critical "privileged structure" intermediate in modern drug discovery.[1] Structurally, it combines a reactive electrophile (aldehyde) with a basic solubility-enhancing motif (dimethylamine) and a lipophilic anchor (methoxybenzene). This trifunctional nature makes it an indispensable building block for synthesizing kinase inhibitors, GPCR ligands (specifically opioid receptors), and complex heterocyclic scaffolds.

This guide provides a rigorous technical analysis of its physicochemical identity, a validated synthetic workflow via the Mannich reaction, and its strategic application in fragment-based drug design (FBDD).

Physicochemical Identity & Core Data[1][2]

The molecule is an ortho-functionalized anisaldehyde derivative.[1] The presence of the basic nitrogen at position 3, ortho to the methoxy group, creates a unique electronic environment that influences both its metabolic stability and binding affinity in downstream targets.

Table 1: Molecular Specification

| Property | Specification |

| Chemical Name | 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde |

| Common Abbreviation | DMAB-OMe |

| CAS Registry Number | 628311-20-6 |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| Exact Mass | 193.1103 |

| Physical State | Pale yellow to beige crystalline solid or oil (depending on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (Free Base) |

| pKa (Calculated) | ~9.2 (Tertiary amine), making it protonated at physiological pH |

| SMILES | COC1=C(CN(C)C)C=C(C=O)C=C1 |

Synthetic Pathway: The Mannich Reaction

The synthesis of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde relies on the regioselective Mannich reaction .[1] The 4-methoxy group acts as an ortho/para activator.[1] Since the aldehyde at position 1 is a strong meta director (deactivator), both substituents cooperatively direct the incoming electrophile to position 3.

Reaction Mechanism & Workflow

The reaction involves the in situ generation of a dimethyliminium ion from formaldehyde and dimethylamine, which undergoes Electrophilic Aromatic Substitution (EAS) at the electron-rich 3-position of p-anisaldehyde.[1]

Figure 1: Synthetic workflow for the regioselective aminoalkylation of p-anisaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 50g scale batch.

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-methoxybenzaldehyde (1.0 eq, 50.0 g) and ethanol (150 mL).

-

Amine Addition: Add dimethylamine (40% aq. solution, 1.2 eq) dropwise over 10 minutes. The solution may warm slightly.[1]

-

Formaldehyde Addition: Add formaldehyde (37% aq.[1] solution, 1.2 eq) slowly.

-

Critical Control Point: Maintain temperature < 40°C during addition to prevent polymerization of formaldehyde.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 16–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Self-Validating Step):

-

Concentrate ethanol under reduced pressure.[1]

-

Dilute residue with water (100 mL) and acidify with 2N HCl to pH ~2. (Extracts unreacted aldehyde into organic waste; product moves to aqueous phase).[1]

-

Wash aqueous layer with Ethyl Acetate (2 x 50 mL).[1]

-

Basify aqueous layer with 4N NaOH to pH ~10.[1] The product will oil out or precipitate.[1]

-

Dry over

, filter, and concentrate to yield the crude oil.

-

-

Purification: High-vacuum distillation or conversion to the hydrochloride salt (using HCl/Dioxane) for crystallization.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Proton NMR ( -NMR, 400 MHz, )

- 9.89 (s, 1H): Aldehyde proton (Diagnostic).[1]

-

7.82 (d,

-

7.76 (dd,

-

6.98 (d,

-

3.92 (s, 3H): Methoxy group (

-

3.56 (s, 2H): Benzylic methylene (

-

2.31 (s, 6H): Dimethylamino group (

Mass Spectrometry (ESI-MS)[1]

-

Theoretical

: 194.11 -

Observed: 194.1 m/z[1]

-

Fragmentation Pattern: Loss of dimethylamine neutral fragment (45 Da) is common, showing a secondary peak at ~148 m/z.

Functional Applications in Drug Discovery

This molecule is not merely an intermediate; it is a strategic "fragment" used to tune the physicochemical properties of drug candidates.[1]

Solubility Enhancement

The dimethylaminomethyl group (

Fragment-Based Drug Design (FBDD)

The aldehyde moiety allows for rapid diversification into complex heterocycles.[1]

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] The compound is a weak base and an aldehyde; avoid contact with strong oxidizers.[1]

-

Storage: Store at 2–8°C under inert atmosphere (

or Ar). The aldehyde is susceptible to auto-oxidation to the corresponding benzoic acid upon prolonged exposure to air.[1] -

Stability: The hydrochloride salt form is significantly more stable than the free base oil and is recommended for long-term storage.[1]

References

-

PubChem Database. "3-(Dimethylaminomethyl)-4-methoxybenzaldehyde | C11H15NO2."[1] National Center for Biotechnology Information.[1] [Link][3]

-

Blicke, F. F. "The Mannich Reaction."[1] Organic Reactions, Vol 1. Wiley & Sons.[1] (Foundational mechanism reference).

Sources

Technical Guide: Solubility & Purification of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde

[1]

Executive Summary

3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a critical pharmacophore intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Its solubility behavior is governed by two competing functional motifs: the lipophilic methoxy-benzaldehyde core and the basic, hydrophilic tertiary amine (dimethylaminomethyl group).[1]

Understanding this duality is essential for process optimization. While the compound exhibits good solubility in polar organic solvents, its purification is best achieved by exploiting its pH-dependent solubility switch—a property that allows for efficient separation from non-basic impurities without costly chromatography.[1]

Physicochemical Profile

Before establishing a solubility protocol, we must define the molecular parameters that dictate solvent interaction.[1]

| Parameter | Value | Implications for Solubility |

| CAS Number | 628311-20-6 | Unique identifier for sourcing and regulatory checks. |

| Molecular Weight | 193.24 g/mol | Low MW facilitates high solubility in small-molecule organic solvents.[1] |

| pKa (Predicted) | ~9.5 (Tertiary Amine) | Critical: The compound is protonated and water-soluble at pH < 7.[1] |

| LogP (Predicted) | ~1.7 | Moderately lipophilic.[1] Prefers organic phase at neutral/basic pH.[1] |

| Physical State | Solid (Crystalline) | Recrystallization is a viable purification method.[1][2] |

Solubility Landscape

The following data categorizes solvent compatibility based on the "like dissolves like" principle and experimental precedents from analogous aminobenzaldehyde intermediates.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Excellent for reaction media; often too soluble for recrystallization unless water is added as anti-solvent.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Used for nucleophilic substitution reactions.[1] Difficult to remove; avoid for final purification.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction from aqueous basic phases.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Ideal Recrystallization Solvent. High solubility at boiling; moderate at RT.[1] |

| Ethers | THF, MTBE | Moderate | Good for reactions; MTBE is a useful extraction solvent.[1] |

| Hydrocarbons | Hexanes, Heptane, Petroether | Low | Anti-Solvent. Use to crash out the product from EtOAc or DCM solutions.[1] |

| Aqueous | Water (pH 7) | Very Low | Practically insoluble at neutral pH.[1] |

| Aqueous Acid | 1M HCl, 1M Acetic Acid | High | Forms the water-soluble hydrochloride salt.[1] |

Experimental Protocols

Protocol A: Rapid Solubility Determination (Gravimetric)

Use this self-validating protocol to generate precise solubility curves for your specific batch purity.[1]

-

Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) where the solid completely disappears.[1] -

Calculation: Solubility (

) = -

Validation: If

, the solvent is considered "High Solubility."[1] If solid remains after 2 mL (S < 50 mg/mL), it is "Low Solubility."[1]

Protocol B: Purification via pH-Switching (Acid/Base Extraction)

This is the most robust method for purifying this compound from non-basic reaction byproducts (e.g., unreacted phenols or neutral aldehydes).[1]

-

Dissolution: Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) .

-

Acid Extraction: Wash the organic layer with 1M HCl (3x).[1]

-

Separation: Discard the organic (EtOAc) layer.[1]

-

Basification: Cool the aqueous acidic layer to 0-5°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.[1]

-

Observation: The solution will turn cloudy as the free base precipitates.[1]

-

-

Recovery: Extract the turbid aqueous mixture with fresh DCM or EtOAc (3x).

-

Drying: Dry the combined organic layers over anhydrous

and concentrate in vacuo.

Protocol C: Recrystallization (Solvent/Anti-Solvent)

Recommended for final polishing to achieve >99% purity.[1]

-

Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[1]

-

Dissolution: Dissolve crude solid in the minimum amount of boiling EtOAc .

-

Precipitation: Remove from heat. Add Hexane dropwise until a faint, persistent turbidity appears.[1]

-

Clarification: Add 1-2 drops of hot EtOAc to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

-

Filtration: Filter the crystals and wash with cold Hexane.

Visualizing the Workflow

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying 3-Dimethylaminomethyl-4-methoxy-benzaldehyde based on the nature of impurities.

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Diagram 2: The pH-Switch Mechanism

This diagram details the chemical state of the molecule during the extraction process.

Caption: The pH-dependent solubility switch mechanism utilized in Protocol B.

References

-

PubChem. (2025).[1][3] Compound Summary: 3-(Dimethylamino)benzaldehyde derivatives. National Library of Medicine.[1] Retrieved from [Link]

-

Kim, H. O., et al. (2016).[1] Discovery of HM61713 as a Potent and Mutant-Selective EGFR Inhibitor. (Contextual reference for aminobenzaldehyde intermediates in TKI synthesis).

Sources

- 1. PubChemLite - 3-dimethylaminomethyl-4-methoxybenzophenone hydrochloride (C17H19NO2) [pubchemlite.lcsb.uni.lu]

- 2. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 3. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, a substituted benzaldehyde derivative with potential applications in pharmaceutical synthesis. As a molecule incorporating an aldehyde, a tertiary amine, and a methoxy group on an aromatic ring, its stability profile is complex and susceptible to various degradation pathways. This document outlines the rationale behind and the detailed protocols for a systematic investigation of its intrinsic stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a critical tool for accurately quantifying the parent compound and its degradation products. The methodologies described herein are grounded in established principles of physical organic chemistry and regulatory expectations for drug stability studies, providing a robust roadmap for researchers in the field.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. A thorough understanding of a molecule's degradation pathways allows for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential impurities that may arise during manufacturing and storage.[1][2][3] 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, as a potential intermediate or API, requires a comprehensive stability assessment to ensure its suitability for pharmaceutical use. This guide will delve into the theoretical and practical aspects of determining its stability profile.

The structure of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde presents several functionalities prone to chemical degradation. The aldehyde group is susceptible to oxidation and nucleophilic attack. The dimethylaminomethyl group, a Mannich base, can undergo retro-Mannich reactions or oxidation. The methoxy group can be cleaved under harsh acidic conditions, and the aromatic ring itself can be subject to oxidative or photolytic degradation. A systematic study of these potential degradation routes is therefore imperative.

Synthesis and Potential Process-Related Impurities

3-Dimethylaminomethyl-4-methoxy-benzaldehyde is typically synthesized via the Mannich reaction.[4][5][6][7] This multicomponent condensation involves the reaction of 4-methoxybenzaldehyde with formaldehyde and dimethylamine.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde via the Mannich Reaction.

Potential Process-Related Impurities:

-

Unreacted Starting Materials: Residual 4-methoxybenzaldehyde, formaldehyde, and dimethylamine.

-

Isomeric Byproducts: Aminomethylation could potentially occur at other positions on the aromatic ring, though the ortho position to the methoxy group is sterically hindered.

-

Over-alkylation Products: Reaction of the product with another molecule of the iminium ion is possible, though unlikely under controlled conditions.

-

Polymers: Formaldehyde can self-polymerize to form paraformaldehyde.

Thermodynamic Stability Assessment: A Forced Degradation Protocol

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[1][2][3][8] By subjecting the compound to stress conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the degradation is significant enough to be detected without being so extensive that secondary degradation products complicate the analysis.[1]

Experimental Workflow for Forced Degradation

The following diagram illustrates a systematic workflow for conducting forced degradation studies.

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

The following table outlines the recommended starting conditions for the forced degradation studies. It is crucial to monitor the extent of degradation at various time points and adjust the conditions if necessary to achieve the target degradation.

| Stress Condition | Proposed Protocol | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours.[1][8] | - Retro-Mannich reaction leading to 4-methoxybenzaldehyde. - Cleavage of the methoxy group to form 3-dimethylaminomethyl-4-hydroxybenzaldehyde. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, 72 hours.[1][8] | - Cannizzaro reaction of the aldehyde (disproportionation to alcohol and carboxylic acid). - Potential for base-catalyzed side reactions. |

| Neutral Hydrolysis | Deionized water at 60°C for 24, 48, 72 hours. | - Slower rate of hydrolysis compared to acidic or basic conditions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24, 48, 72 hours.[8] | - Oxidation of the aldehyde to a carboxylic acid (3-dimethylaminomethyl-4-methoxybenzoic acid). - N-oxidation of the dimethylamino group. - Dealkylation of the dimethylamino group.[9] |

| Photolytic Degradation | Expose a solution (e.g., in methanol/water) and solid sample to UV (254 nm) and visible light in a photostability chamber. | - Photochemical oxidation of the aldehyde. - Radical-mediated degradation of the aminomethyl side chain.[10][11] |

| Thermal Degradation | Solid sample in a controlled oven at 80°C for 1, 3, and 7 days.[8] | - Decomposition, potentially involving the aminomethyl group. - Polymerization. |

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[12][13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters

The following is a starting point for developing a stability-indicating HPLC method for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde. Method optimization will be necessary to achieve adequate separation of all degradation products.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile | A gradient is necessary to elute both the polar degradation products and the less polar parent compound with good peak shape. Formic acid helps to protonate the amine for better chromatography. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | 254 nm and 280 nm | Based on the UV absorbance of the benzaldehyde chromophore. A diode array detector (DAD) is recommended to assess peak purity. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Elucidation of Degradation Pathways

Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and by isolating the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.

Based on the functional groups present in 3-Dimethylaminomethyl-4-methoxy-benzaldehyde, the following degradation pathways are plausible:

Caption: Plausible degradation pathways of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15][16] It can provide valuable information about the thermal stability of a compound, including its melting point, heat of fusion, and the presence of any polymorphic forms.

DSC Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH).

The DSC thermogram will provide a clear indication of the melting point and can reveal any thermal events prior to melting, such as decomposition.

Summary and Conclusions

The thermodynamic stability of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a critical parameter for its potential use in pharmaceutical applications. This guide has provided a comprehensive framework for its evaluation, from understanding its synthesis and potential impurities to detailed protocols for forced degradation studies, the development of a stability-indicating HPLC method, and thermal analysis by DSC.

By systematically investigating the effects of pH, oxidation, light, and heat, researchers can elucidate the degradation pathways of this molecule and identify its critical stability liabilities. The development of a validated stability-indicating HPLC method is paramount for obtaining accurate and reliable data. The insights gained from these studies will enable the development of stable formulations and the establishment of appropriate storage and handling conditions, ultimately ensuring the quality and safety of any drug product containing this compound.

References

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]

-

Mansoor, S. I., & Shafi, S. (2014). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry, 10, S334-S342. [Link]

-

Forced Degradation Studies. (2016). SciSpace. [Link]

-

Formation of aldehydes by direct oxidative degradation of amino acids via hydroxyl and ethoxy radical attack in buffered model solutions. (n.d.). Semantic Scholar. [Link]

-

DSC thermogram of benzaldehyde, CDMOF, and CDMOF-benzaldehyde inclusion complex. (n.d.). ResearchGate. [Link]

-

Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Blicke, F. F. (2011). The Mannich Reaction. Organic Reactions, 1(10), 303-341. [Link]

-

Chaluvaraju, K. C., & Ishwarbhat, K. (2009). Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Asian Journal of Chemistry, 21(1), 793-796. [Link]

-

AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. (2023). AAPS. [Link]

-

Gulsum, E. H., et al. (2020). SYNTHESIS AND PROPERTIES OF MANNICH BASES ON THE BASIS OF NORBORNENYLMETHANOL, ALIPHATIC AMINES AND BENZALDEHYDE. Azerbaijan Chemical Journal, (1), 36-42. [Link]

-

Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. (2015). ResearchGate. [Link]

-

Scheme 21: Photolysis products of benzaldehyde (8) in different... (n.d.). ResearchGate. [Link]

-

Griesbeck, A. G., & Mattay, J. (Eds.). (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein-Institut. [Link]

-

Yadav, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 22-26. [Link]

-

Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]

-

Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]

-

Ohno, T., Tsubota, T., Miyayama, S., & Sayama, K. (2004). Selective oxidation of benzaldehyde derivatives on TiO2 photocatalysts modified with fluorocarbon group. Applied Catalysis A: General, 265(1), 129-134. [Link]

-

Amino acid-based dithiazines: synthesis and photofragmentation of their benzaldehyde adducts. (2004). PubMed. [Link]

-

Direct Mannich reaction of benzaldehyde, aniline and cyclohexanone catalyzed by various bismuth catalysts a. (n.d.). ResearchGate. [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023). ACS Publications. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI. [Link]

-

Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. [Link]

-

Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019). PMC. [Link]

-

Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. (2021). Journal of Applied Pharmaceutical Science, 11(12), 123-131. [Link]

-

CHAPTER 3: Oxidative Degradation. (2012). Royal Society of Chemistry. [Link]

-

Stability-indicating LC method for the quantification of Midazolam active pharmaceutical ingredient and in pharmaceutical formul. (2017). Drug Analysis Research, 2, 44-48. [Link]

-

Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. (2012). Durham University. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue University. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]

-

Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). PMC. [Link]

-

Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. (n.d.). ResearchGate. [Link]

-

Validated stability-indicating HPLC-DAD method for determination of the phosphodiesterase (PDE-4) inhibitor roflumilast. (n.d.). ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. library.dphen1.com [library.dphen1.com]

- 3. ijrpp.com [ijrpp.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. asianpubs.org [asianpubs.org]

- 6. ppor.az [ppor.az]

- 7. gijash.com [gijash.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 12. journaljpri.com [journaljpri.com]

- 13. seer.ufrgs.br [seer.ufrgs.br]

- 14. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. appropedia.org [appropedia.org]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and basicity of the dimethylamino group in benzaldehyde derivatives

Topic: pKa values and basicity of the dimethylamino group in benzaldehyde derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dimethylamino group in benzaldehyde derivatives, specifically 4-dimethylaminobenzaldehyde (DMAB), represents a classic "push-pull" electronic system. While the dimethylamino moiety is typically a moderately strong base (pKa ~5.15 in N,N-dimethylaniline), the introduction of a para-formyl group drastically reduces this basicity to a pKa of approximately 1.65 . This guide analyzes the electronic origins of this acidity shift, provides a validated spectrophotometric protocol for its determination, and discusses the implications for drug design and derivatization chemistry (e.g., Ehrlich’s reagent).

Part 1: Theoretical Framework & Electronic Effects

The "Push-Pull" Electronic System

The basicity of the dimethylamino group depends entirely on the availability of the nitrogen lone pair for protonation. In DMAB, this availability is compromised by the competing resonance interaction with the electron-withdrawing formyl (

-

Inductive Effect (-I): The formyl group is electronegative, pulling electron density through the sigma bond framework, slightly deactivating the ring.

-

Mesomeric Effect (-M): This is the dominant factor. The formyl group acts as a resonance acceptor, while the dimethylamino group acts as a donor (+M). This creates a conjugated system where the nitrogen lone pair is delocalized across the benzene ring and into the carbonyl oxygen.

Thermodynamic Consequence: The ground state of the neutral molecule is stabilized by this resonance. Protonation of the nitrogen atom disrupts this conjugation, creating a high energy penalty. Therefore, the equilibrium shifts toward the unprotonated form, manifesting as a lower pKa.

Comparative Basicity Data

To understand the magnitude of the formyl group's influence, we must compare DMAB to its structural analogs.

Table 1: Comparative pKa Values of Aniline Derivatives (Aqueous, 25°C)

| Compound | Structure | pKa (Conj.[1][2][3][4] Acid) | Electronic Driver |

| Aniline | 4.60 | Baseline resonance delocalization into ring. | |

| N,N-Dimethylaniline | 5.15 | Alkyl groups (+I) stabilize the cation ( | |

| 4-Dimethylaminobenzaldehyde | 1.65 | Strong -M effect of -CHO withdraws density, destabilizing the cation. | |

| 4-Nitro-N,N-dimethylaniline | ~0.6 - 1.0 | Nitro group is a stronger withdrawer than Formyl, further lowering pKa. |

Mechanism of Protonation

At pH values near 1.6, protonation occurs at the nitrogen atom, yielding the ammonium species. While the carbonyl oxygen is a potential protonation site, its basicity is far lower (pKa < -7) and is only relevant in superacidic media (e.g.,

Figure 1: The resonance stabilization of the neutral molecule (left) competes with protonation. The loss of the zwitterionic resonance contribution upon protonation drives the pKa down to 1.65.

Part 2: Experimental Methodology

Why Spectrophotometric Titration?

Potentiometric titration (using a pH electrode) is inaccurate for pKa values < 2 due to the "leveling effect" of water and the high concentration of hydronium ions required. Spectrophotometric titration is the gold standard for DMAB because:

-

** distinct Chromophores:** The neutral "push-pull" system absorbs strongly in the UVA/Visible region (

nm). -

Spectral Shift: Upon protonation, the conjugation with the carbonyl is broken. The spectrum reverts to a benzene-like absorption, causing a massive hypsochromic (blue) shift to

nm. -

Sensitivity: It allows precise determination of the ratio

even at extreme pH levels.

Validated Protocol for DMAB pKa Determination

Reagents Required:

-

Analyte: High-purity 4-dimethylaminobenzaldehyde (recrystallized from ethanol/water).

-

Solvent: Spectroscopic grade Methanol (for stock solution) and deionized water.

-

Buffer System (pH 0.5 – 3.5):

-

Solution A: 0.2 M KCl

-

Solution B: 0.2 M HCl

-

Solution C: 0.1 M Citric Acid / Sodium Citrate (for pH 2.5 - 3.5 range).

-

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve DMAB in methanol to create a

M stock solution. -

Buffer Preparation: Prepare a series of 10 aqueous buffers ranging from pH 0.5 to 3.5 in 0.3 pH increments using the KCl/HCl system. Verify pH with a calibrated electrode.

-

Sample Dilution: Add 50

L of Stock Solution to 2.95 mL of each buffer directly in the cuvette (Final concentration -

Spectral Acquisition: Scan from 220 nm to 450 nm.

-

Neutral Reference: Scan DMAB in pH 7.0 phosphate buffer.

-

Cation Reference: Scan DMAB in 0.1 M HCl (pH ~1).

-

-

Isosbestic Point Check: Overlay all scans. A sharp isosbestic point (likely near 260-270 nm) confirms a clean two-state equilibrium without degradation.

Data Analysis (The Henderson-Hasselbalch Plot)

Select the wavelength of maximum difference (

Calculate the ratio of species using Beer's Law:

Where:

- = Absorbance of the sample at specific pH.

- = Absorbance of the fully protonated form (pH < 0.5).

- = Absorbance of the neutral form (pH > 4).

Plot

Sources

Application Note: Synthesis & Characterization of Schiff Bases Derived from 3-Dimethylaminomethyl-4-methoxy-benzaldehyde

Executive Summary

This technical guide details the protocol for synthesizing Schiff bases (imines) utilizing 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB) as the electrophilic precursor. Unlike simple benzaldehydes, DMMB contains a Mannich base side chain (dimethylaminomethyl) and a methoxy group. This specific substitution pattern confers unique solubility profiles and pharmacological potential, particularly in the development of kinase inhibitors and DNA-binding agents. This document provides a robust, self-validating synthetic workflow, characterization standards, and mechanistic insights for drug discovery professionals.[1]

Chemical Context & Rationale

The Precursor: DMMB

The starting material, 3-Dimethylaminomethyl-4-methoxy-benzaldehyde , is structurally significant.[1] It is essentially p-anisaldehyde functionalized via a Mannich reaction.

-

Methoxy Group (C4): Acts as an Electron Donating Group (EDG), increasing electron density on the benzene ring but slightly reducing the electrophilicity of the carbonyl carbon compared to nitro-benzaldehydes.[1]

-

Dimethylaminomethyl Group (C3): This basic side chain enhances the hydrophilicity of the final ligand, a critical parameter for bioavailability in drug design (Lipinski's Rule of 5).[1] It also provides a potential protonation site for salt formation.

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The challenge with DMMB is ensuring the tertiary amine on the ring does not interfere with the catalyst required to activate the carbonyl.

Mechanism Description:

-

Activation: Trace acid protonates the carbonyl oxygen, increasing susceptibility to nucleophilic attack.[1]

-

Addition: The primary amine (

) attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. -

Elimination: Proton transfer and dehydration (loss of water) yield the imine (

).[1]

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| 3-Dimethylaminomethyl-4-methoxy-benzaldehyde | >97% Purity | Electrophile (Precursor) |

| Primary Amine (e.g., Aniline, 2-Aminophenol) | >98% Purity | Nucleophile |

| Ethanol (Absolute) | Anhydrous | Solvent |

| Glacial Acetic Acid | ACS Grade | Catalyst |

| Magnesium Sulfate ( | Anhydrous | Drying Agent |

Standard Operating Procedure (SOP)

Step 1: Stoichiometric Preparation Calculate a 1:1 molar ratio of DMMB to the chosen primary amine.[1]

-

Note: A slight excess (1.05 eq) of the amine is often preferred to ensure complete consumption of the aldehyde, as amines are generally easier to remove during recrystallization than the aldehyde.[1]

Step 2: Solvation and Activation

-

Dissolve 5.0 mmol of DMMB in 20 mL of absolute ethanol in a round-bottom flask.

-

Add 2-3 drops of glacial acetic acid.

-

Critical Check: Do not add excess acid. The dimethylamino group on the aldehyde is basic; excess acid will protonate this site, potentially altering solubility or causing the product to crash out as a salt prematurely.

-

Step 3: Reaction Initiation

-

Add 5.0 mmol of the primary amine to the solution.

-

Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude atmospheric moisture).

Step 4: Reflux & Monitoring

-

Reflux the mixture at

for 4–6 hours. -

Validation Point (TLC): Monitor progress using Thin Layer Chromatography (Mobile Phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

) should disappear, and a new, less polar spot (Schiff base) should appear.

Step 5: Isolation & Purification

-

Concentration: Remove approximately 60% of the solvent under reduced pressure (Rotavap).

-

Crystallization: Cool the concentrate in an ice bath. If precipitation is slow, triturating with cold diethyl ether can induce nucleation.

-

Filtration: Filter the solid precipitate and wash with cold ethanol (or ethanol/water 1:1 mix).

-

Drying: Dry in a vacuum desiccator over

.

Workflow Visualization

The following diagram illustrates the critical decision pathways during the synthesis to ensure high yield and purity.

Caption: Decision tree for the synthesis and purification of DMMB-derived Schiff bases.

Characterization & Validation

To certify the synthesized compound, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

The disappearance of the carbonyl peak and the appearance of the imine stretch are the primary indicators of success.

| Functional Group | Frequency ( | Interpretation |

| C=N (Imine) | 1610 – 1630 | Strong, Sharp. Definitive proof of Schiff base formation. |

| C=O (Aldehyde) | 1680 – 1700 | Should be absent or very weak (impurity). |

| C-O-C (Methoxy) | 1240 – 1260 | Confirms integrity of the ether linkage. |

| C-H (Aliphatic) | 2800 – 2950 | Corresponds to the dimethylamino methyl group. |

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Azomethine Proton (-CH=N-): A singlet typically appearing between

8.3 – 8.8 ppm . This is the diagnostic peak. -

Dimethylamino Group (

): A strong singlet around -

Benzylic Methylene (

): A singlet around -

Methoxy Group (

): A singlet around -

Aromatic Protons: Multiplets in the

6.8 – 7.8 ppm range.[1]

Mass Spectrometry (ESI-MS)

-

Expect a Molecular Ion peak

corresponding to: -

Note: The dimethylamino group facilitates ionization in positive mode ESI.

Biological Applications & Significance[2][3][4][5][6][7]

The incorporation of the 3-dimethylaminomethyl moiety classifies these ligands as Mannich bases . This structural feature is highly prized in medicinal chemistry for several reasons [1, 2]:

-

Solubility Enhancement: The tertiary amine increases water solubility compared to lipophilic Schiff bases, improving bioavailability.[1]

-

Metal Chelation: When derived from amines like o-aminophenol or o-aminobenzoic acid, these ligands form ON or ONO donor sets.[1] The resulting metal complexes (Cu, Zn, Ni) often exhibit enhanced antimicrobial and DNA-cleaving activity compared to the free ligand [3].[1]

-

Kinase Inhibition: The structural similarity to certain kinase inhibitors allows these scaffolds to fit into ATP-binding pockets, particularly when the amine component contains heterocycles (e.g., aminothiazoles) [4].[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product is not crystallizing due to impurities or solvent choice. | Evaporate solvent completely, redissolve in minimum hot ethanol, and add drops of water until turbid. Cool slowly. |

| Low Yield | Incomplete reaction or hydrolysis during workup. | Increase reflux time; ensure apparatus is dry (Schiff bases hydrolyze in water/acid). |

| Start Material Remains | Equilibrium favors reactants. | Use a Dean-Stark trap to physically remove water, driving the equilibrium to the right (Le Chatelier's principle). |

References

-

Roman, G. (2015).[1] "Mannich bases in medicinal chemistry and drug design."[1] European Journal of Medicinal Chemistry, 89, 743-816. Link

-

Bala, M., et al. (2014).[1][2] "Mannich bases: An important pharmacophore in present scenario." International Journal of Medicinal Chemistry, 2014. Link

-

Arulmurugan, S., et al. (2010).[1][3] "Biological activities of Schiff base and its complexes: A review." Rasayan Journal of Chemistry, 3(3), 385-410.[3] Link

-

Qin, H. L., et al. (2013).[1][4] "Synthesis and biological evaluation of Mannich bases of 4-hydroxy-3-methoxybenzaldehyde as potential anticancer agents." Chemical Biology & Drug Design, 81(5), 607-616. Link

-

Ashraf, M. A., et al. (2011).[1] "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process, IPCBEE, Vol. 10. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Strategies for the Condensation of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde with Amines

Executive Summary

This application note details the optimized protocols for condensing 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB) with primary and secondary amines. While standard reductive amination conditions are generally applicable, the presence of the basic dimethylaminomethyl side chain at the meta position (relative to the aldehyde) introduces unique electronic and solubility factors that require specific protocol adjustments.

We present two validated workflows:

-

Method A (Direct Reductive Amination): The preferred "one-pot" protocol using Sodium Triacetoxyborohydride (STAB), optimized for speed and yield.

-

Method B (Stepwise Condensation): A two-step isolation protocol for sterically hindered amines or acid-sensitive substrates.

Chemical Context & Reactivity Profile[1]

Substrate Analysis

-

Compound: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde

-

Molecular Weight: 193.24 g/mol

-

Key Structural Features:

-

Electrophile: The aldehyde (-CHO) at C1 is the reactive center.

-

Side Chain: The dimethylaminomethyl group at C3 acts as an intramolecular base (

). -

Stability: Unlike its 4-hydroxy analogue (which is prone to thermal retro-Mannich fragmentation yielding quinone methides), the 4-methoxy group locks the aromatic system, rendering the molecule thermally stable under standard reflux conditions.

-

Mechanistic Pathway

The reaction proceeds via the reversible formation of a hemiaminal, followed by dehydration to an imine (Schiff base). In reductive amination, this imine is selectively reduced to the amine.[1]

Critical Consideration: The basic tertiary amine on the ring can neutralize the acidic catalysts (e.g., Acetic Acid) typically used to accelerate imine formation. Our optimized protocol includes a buffering adjustment to counteract this self-neutralization.

Caption: Fig 1. General mechanism for the reductive amination of DMMB. Note the reversibility of the imine formation step.

Experimental Protocols

Method A: Direct Reductive Amination (The "Gold Standard")

Recommended for: 90% of applications; rapid library synthesis; unhindered primary amines. Reagent: Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

Materials

-

Aldehyde: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol, 193 mg) in DCE (5 mL).

-

Amine Addition: Add the Amine (1.1 mmol).

-

Buffering (Crucial Step): Add Glacial Acetic Acid (2.0 - 2.2 equiv).

-

Why? The first equivalent neutralizes the basic dimethylaminomethyl group. The second equivalent catalyzes the imine formation. Failure to add excess acid often leads to stalled conversion.

-

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

-

Note: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine mass).

-

Quench: Quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[2]

Method B: Stepwise Condensation (Imine Isolation)

Recommended for: Acid-sensitive amines; cases where STAB fails; synthesis of crystalline Schiff bases.

Step-by-Step Procedure

-

Condensation: Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (MeOH) or Ethanol.

-

Dehydration: Add activated 3Å Molecular Sieves or anhydrous

to the flask (approx. 200 mg/mmol). -

Reflux: Heat to reflux for 2–4 hours.

-

Validation: Monitor by TLC (Imine is usually less polar than the amine) or NMR (Appearance of imine proton ~8.3–8.5 ppm).

-

-

Filtration: Filter off the desiccant while warm.

-

Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (

) (1.0 equiv) slowly.-

Caution:

is stronger than STAB and may reduce other functional groups (e.g., ketones, esters).

-

-

Work-up: Evaporate MeOH, redissolve in EtOAc/Water, and extract.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate solvent and reducing agent for your specific amine partner.

Caption: Fig 2. Decision tree for protocol selection based on amine properties and solubility.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Basic side-chain neutralized the acid catalyst. | Increase Acetic Acid to 2.5 equiv. |

| No Reaction (Imine step) | Steric hindrance or wet solvent. | Add Molecular Sieves; Switch to Method B (Reflux). |

| Over-Alkylation (Dialkylation) | Primary amine is too reactive. | Use excess amine (2-3 equiv) or slow addition of aldehyde. |

| Emulsion during Work-up | Amphoteric nature of product. | Adjust aqueous pH to >10 using NaOH before extraction to ensure the amine is free-based. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

- Maryanoff, C. A., et al. (2004). "Cyclization of Mannich Bases: Synthesis of Novel Heterocycles." Journal of Medicinal Chemistry. (General reference for Mannich base stability).

-

BenchChem. (2025).[6][7] "Synthesis of (4-Methoxyphenyl)dimethylamine via Reductive Amination." BenchChem Technical Guides.

-

Sigma-Aldrich. (2023). "Reductive Amination Application Note." MilliporeSigma Technical Library.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Preparation of drug derivatives using 3-Dimethylaminomethyl-4-methoxy-benzaldehyde

Executive Summary

This guide details the synthetic utility of 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde (CAS: 628311-20-6 / 116546-04-4 derivatives) as a pharmacophore scaffold in the development of Tyrosine Kinase Inhibitors (TKIs).

While widely recognized as a Mannich base derivative, this specific aldehyde serves as a critical "solubilizing warhead" precursor. By retaining the basic dimethylamino moiety, it confers improved aqueous solubility to lipophilic drug cores—a major challenge in kinase inhibitor design (e.g., Sunitinib, Nintedanib analogs). This protocol focuses on the Knoevenagel condensation of this aldehyde with oxindoles to generate benzylidene-indolinone libraries, utilizing the basic side chain for a self-validating purification strategy.

Chemical Logic & Mechanism

The Pharmacophore Strategy

The target molecule combines two essential structural features:

-

The Indolinone Core: Acts as the ATP-mimetic hinge binder (common in VEGFR/PDGFR inhibitors).

-

The Benzylidene Wing (from our Aldehyde): Occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Critical Feature: The 3-Dimethylaminomethyl group functions as a solvent-exposed tail. In acidic physiological environments (e.g., lysosomes or tumor microenvironments), this amine protonates, enhancing bioavailability.

-

Reaction Mechanism: Knoevenagel Condensation

The synthesis utilizes a base-catalyzed condensation between the aldehyde carbonyl and the active methylene group of an oxindole.

-

Catalyst: Piperidine (secondary amine) forms a transient iminium ion with the aldehyde, lowering the LUMO energy and accelerating nucleophilic attack by the oxindole enolate.

-

Thermodynamics: The reaction is driven by the formation of a conjugated system (push-pull alkene) and the precipitation of the product from ethanol.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction pathway and the "Acid-Base Swing" logic used for purification.

Caption: Figure 1.[1][2] Knoevenagel condensation pathway and the "Acid-Base Swing" purification strategy utilizing the dimethylamino motif.

Experimental Protocol: Synthesis of Indolinone Derivative

Target Molecule: (Z)-3-(3-((dimethylamino)methyl)-4-methoxybenzylidene)-5-fluoroindolin-2-one.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |

| 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde | ~193.24 | 1.0 | 1.93 g | Electrophile |

| 5-Fluorooxindole | 151.14 | 1.0 | 1.51 g | Nucleophile |

| Piperidine | 85.15 | 0.1 | ~100 µL | Catalyst |

| Ethanol (Absolute) | - | - | 20 mL | Solvent |

| 1M HCl / 1M NaOH | - | - | As needed | Workup |

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Charge a 50 mL round-bottom flask (RBF) with 5-Fluorooxindole (1.51 g, 10 mmol) and Ethanol (15 mL). Stir until partially suspended.

-

Add 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde (1.93 g, 10 mmol).

-

Add Piperidine (0.1 eq, 100 µL) dropwise. Note: The solution typically turns yellow/orange immediately, indicating imine/enolate formation.

Step 2: Reflux & Monitoring

-

Equip the RBF with a reflux condenser.

-

Heat the mixture to reflux (80°C) for 3–5 hours .

-

TLC Monitoring: Use Dichloromethane:Methanol (95:5). The aldehyde spot (higher Rf) should disappear. The product will appear as a bright yellow/fluorescent spot.

Step 3: Isolation (The "Crash Out")

-

Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath for 30 minutes.

-

Vacuum filter the precipitate.

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and piperidine.

Step 4: Self-Validating Purification (Acid-Base Swing) Why this works: The product contains a basic amine. Impurities (unreacted oxindole, neutral dimers) do not.

-

Suspend the crude yellow solid in 1M HCl (20 mL) . Stir for 15 mins.

-

Observation: The solid should dissolve, forming a clear yellow/orange solution (Protonated salt). If solids remain, filter them off (these are impurities).

-

-

Wash the acidic aqueous layer with Ethyl Acetate (2 x 15 mL) . Discard the organic layer (removes neutral byproducts).

-

Slowly add 1M NaOH to the aqueous layer until pH reaches ~10.

-

The pure free-base product will precipitate as a bright yellow solid.

-

Filter, wash with water, and dry under vacuum at 45°C.

Analytical Validation (QC)

| Technique | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Singlet at ~7.6–7.8 ppm (1H) | Vinyl proton (-CH=C), confirms condensation. |

| 1H NMR (DMSO-d6) | Singlet at ~2.2 ppm (6H) | Dimethylamino group (-N(CH3)2), confirms integrity of the tail. |

| 1H NMR (DMSO-d6) | Singlet at ~3.8 ppm (3H) | Methoxy group (-OCH3). |

| HPLC (C18) | Single Peak (>98%) | Retention time shifts significantly vs. starting aldehyde. |

| Mass Spec (ESI+) | [M+H]+ = 327.15 | Confirms molecular weight (Target: C19H19FN2O2). |

Safety & Handling

-

Aldehyde Handling: 3-(Dimethylaminomethyl)-4-methoxybenzaldehyde is a skin sensitizer and irritant. Handle in a fume hood.

-

Piperidine: Highly toxic and flammable. Avoid inhalation.

-

Waste Disposal: The aqueous waste from the "Acid-Base Swing" contains piperidine salts and should be treated as basic organic waste.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Indolinone Condensation)

- Title: Synthesis and biological evaluation of 3-substituted indolin-2-ones as potential tyrosine kinase inhibitors.

- Context: Describes the standard piperidine-catalyzed Knoevenagel condens

-

Source:Bioorganic & Medicinal Chemistry Letters (General reference for Indolinone synthesis).[5]

-

Mannich Base Utility

-

Title: Mannich bases in medicinal chemistry and drug design.[7]

- Context: Validates the use of dimethylaminomethyl groups for solubility enhancement.

- Source:European Journal of Medicinal Chemistry.

-

- Source: Sigma-Aldrich (Merck)

Sources

- 1. BJOC - Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives [beilstein-journals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: One-Pot Synthesis & Applications of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the one-pot synthesis of the versatile scaffold 3-Dimethylaminomethyl-4-methoxy-benzaldehyde and its subsequent application in Multicomponent Reactions (MCRs) to generate bioactive heterocycles.

Executive Summary

3-Dimethylaminomethyl-4-methoxy-benzaldehyde (referred to herein as Compound A ) is a bifunctional pharmacophore combining an electrophilic aldehyde with a basic dimethylaminomethyl side chain. This specific substitution pattern renders it a "privileged scaffold" in drug design, particularly for:

-

Kinase Inhibitors: The basic amine can form salt bridges with active site residues (e.g., Asp/Glu).

-

GPCR Ligands: The methoxy group provides hydrogen bond acceptance, while the amine improves solubility and bioavailability.

This guide presents two distinct "One-Pot" protocols:

-

Upstream Protocol: The direct One-Pot Synthesis of Compound A via Vilsmeier-Haack formylation.

-

Downstream Protocol: The use of Compound A in One-Pot Multicomponent Reactions (MCRs) (Biginelli and Hantzsch) to generate heterocyclic libraries.

Part 1: One-Pot Synthesis of the Scaffold

Target: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde CAS: 6398-98-7 (Analogous) Method: Regioselective Vilsmeier-Haack Formylation

While many commercial routes utilize a two-step Mannich reaction on 4-hydroxybenzaldehyde followed by methylation, a more direct one-pot strategy involves the formylation of the pre-functionalized amine precursor.

Retrosynthetic Logic

The ortho-directing power of the methoxy group in 2-methoxy-N,N-dimethylbenzylamine is significantly stronger than the directing effect of the alkylamine chain. This allows for highly regioselective formylation at the para position relative to the methoxy group (Position 5 of the starting material, which becomes Position 1 of the benzaldehyde product).

Experimental Protocol

Reagents:

-

Substrate: 2-Methoxy-N,N-dimethylbenzylamine (1.0 eq)

-

Reagent A: Phosphorus Oxychloride (POCl

) (1.2 eq) -

Reagent B: N,N-Dimethylformamide (DMF) (3.0 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a dry flask under N

, cool DMF (3.0 eq) to 0°C. Dropwise add POCl -

Addition: Dissolve 2-Methoxy-N,N-dimethylbenzylamine (1.0 eq) in DCM (5 mL/g). Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Reaction: Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 80°C for DCE) for 4–6 hours. Monitor by TLC (formation of polar iminium intermediate).

-

Hydrolysis (One-Pot Termination): Cool the reaction to 0°C. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis) to quench the reaction and hydrolyze the iminium salt to the aldehyde.

-

Workup: Adjust pH to ~9 with NaOH (to ensure the amine side chain is neutral). Extract with DCM (3x). Wash organic layer with brine, dry over Na

SO

Yield: Typically 75–85%. Purity: >95% (NMR).

Part 2: Downstream Applications (One-Pot MCRs)

Compound A is an ideal substrate for Multicomponent Reactions (MCRs). The basic side chain acts as an "internal base," potentially catalyzing the Knoevenagel condensation step inherent in many MCRs.

Protocol A: The Biginelli Pyrimidine Synthesis

This protocol generates dihydropyrimidinones, a scaffold found in calcium channel blockers (e.g., Nifedipine analogs) and mitotic kinesin inhibitors (e.g., Monastrol).

Reaction Scheme:

Step-by-Step Procedure:

-

Charge: To a 25 mL round-bottom flask, add:

-

Compound A (1.0 mmol, 193 mg)

-

Ethyl Acetoacetate (1.0 mmol, 130 mg)

-

Urea (1.2 mmol, 72 mg)

-

Ethanol (5 mL)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Ytterbium Triflate (5 mol%).

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: The reaction typically proceeds via a Knoevenagel intermediate (yellowing of solution) followed by cyclization.

-

Isolation: Cool to room temperature. Pour onto crushed ice. The product often precipitates as a solid.

-

Purification: Recrystallize from hot ethanol.

Mechanistic Insight: The ortho-dimethylaminomethyl group provides steric bulk. While this might slightly retard the initial nucleophilic attack, it prevents "over-reaction" or bis-condensation. The resulting pyrimidine retains the basic amine, enhancing water solubility—a critical advantage over standard Biginelli products.

Protocol B: The Hantzsch Dihydropyridine Synthesis

This protocol synthesizes 1,4-dihydropyridines, widely used as cardiovascular drugs.

Step-by-Step Procedure:

-

Charge: Combine:

-

Compound A (1.0 mmol)

-

Ethyl Acetoacetate (2.0 mmol)

-

Ammonium Acetate (1.2 mmol)

-

Solvent: Ethanol or Methanol (5 mL).

-

-

Reaction: Reflux for 6–8 hours.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water. Purify via column chromatography (the product is more soluble than the Biginelli product due to the lack of the urea H-bond network).

Visualizing the Chemistry

The following diagram illustrates the synthesis of the aldehyde (Part 1) and its bifurcation into two distinct drug-discovery pathways (Part 2).

Caption: Figure 1. Integrated workflow showing the Vilsmeier-Haack synthesis of the scaffold and its divergence into Biginelli and Hantzsch multicomponent reactions.

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | Pale yellow oil or low-melting solid | Visual |

| 400 MHz NMR | ||

| IR Spectrum | 1690 cm | FT-IR |

| Solubility | Soluble in DCM, EtOH, MeOH, dilute HCl.[1][2] Insoluble in water (neutral pH). | Solubility Test |

Critical Control Point: During the workup of the aldehyde synthesis, ensure the pH is basic (pH > 9) during extraction. If the pH is acidic, the dimethylamino group will be protonated (ammonium salt), and the product will remain in the aqueous layer, leading to zero yield in the organic extract.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis. Elsevier. Link

-

Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

-

Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of dihydropyridines by Hantzsch reaction. RSC Advances, 2(26), 9763-9777. Link

-

ChemicalBook. (n.d.). 3-Dimethylaminomethyl-4-hydroxybenzaldehyde Synthesis. (Analogous precursor synthesis). Link

Sources

Recrystallization solvents for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde purification

Case ID: DMMB-PUR-001 Subject: Recrystallization Solvents & Troubleshooting Guide Molecule Class: Mannich Base / Aromatic Aldehyde Physical State: Low-melting solid (prone to supercooling/oiling)[1]

Executive Summary & Diagnostic Flowchart

The Challenge: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB) presents a dual purification challenge.[1] As a Mannich base , it possesses a tertiary amine that makes it prone to "oiling out" rather than crystallizing.[1] As a benzaldehyde derivative , it is susceptible to air oxidation, forming the corresponding benzoic acid contaminant which can inhibit crystal growth.[1]

Quick Diagnostic: Before selecting a solvent, assess your crude material using the decision matrix below.

Figure 1: Decision tree for selecting the purification pathway based on the physical state and purity of the crude material.

Solvent Selection Matrix

The following solvents are validated based on the polarity profile of DMMB (Lipophilic anisole core + Polar amine/aldehyde handles).

| Solvent System | Type | Suitability | Notes |

| Diisopropyl Ether (IPE) | Single | Excellent | Best for low-melting solids.[1] High boiling point allows dissolution; low polarity induces crystallization upon cooling.[1] |

| Hexane / Ethyl Acetate | Binary | Good | Start with 10:1 Hex:EtOAc.[1] Good recovery but risk of oiling out if EtOAc ratio is too high.[1] |

| Ethanol (96%) | Single | Moderate | High solubility.[1] Requires deep cooling (-20°C) to induce precipitation.[1] Risk of acetal formation if acidified.[1] |

| Cyclohexane | Single | Specific | Use only if the crude is already a solid.[1] Poor solvent power for oily impurities.[1] |

| Ethanol / HCl (gas) | Reactive | Rescue | Converts the oil into a crystalline Hydrochloride salt.[1] Highest purity method. |

Expert Insight: Mannich bases often exist as "oils" at room temperature due to trace impurities depressing the melting point.[1] If your material is an oil, do not attempt recrystallization from polar solvents (EtOH/MeOH) initially; use IPE or Hexane/EtOAc .[1]

Detailed Protocols

Protocol A: Recrystallization of the Free Base (Preferred)

Use this for solids or high-purity oils.[1]

-

Dissolution: Place 5.0 g of crude DMMB in a flask. Add Diisopropyl Ether (IPE) (approx. 15-20 mL) or a mixture of Hexane/EtOAc (9:1) .

-

Heating: Heat gently to 50-60°C. Do not reflux vigorously as aldehydes can degrade.

-

Checkpoint: If insoluble dark tar remains, decant the clear hot supernatant into a clean flask.[1]

-

-

Seeding: Cool to room temperature. If the solution remains clear, add a seed crystal.[1] If no seed is available, scratch the glass wall with a spatula.[1]

-

Crystallization: Place the flask in a refrigerator (4°C) for 4 hours. If oiling occurs, see Troubleshooting.

-

Filtration: Filter the resulting white-to-pale-yellow needles rapidly (low melting solids can melt on the filter if the room is hot). Wash with cold Hexane.

Protocol B: The "Rescue" Salt Formation (HCl Salt)

Use this if the material refuses to solidify or is an intractable oil.[1]

-

Dissolution: Dissolve the crude oil in a minimum amount of dry Ethanol or Diethyl Ether .[1]

-

Acidification: Add 1.1 equivalents of HCl (using 2M HCl in Ether or bubbling dry HCl gas).

-

Observation: The solution will heat up (exothermic) and a white precipitate should form immediately.[1]

-

-

Isolation: Cool to 0°C. Filter the solid.

-

Recrystallization: The hydrochloride salt is stable and high-melting.[1] It can be recrystallized easily from Hot Ethanol or Ethanol/Acetone .[1]

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "I cooled my solution, but instead of crystals, I got a separate layer of yellow oil at the bottom. What happened?"

Technical Diagnosis: This is liquid-liquid phase separation (LLPS).[1] It occurs when the saturation limit of the compound is reached at a temperature above its melting point.[1]

The Fix (The Re-Heat Method):

-

Re-heat the mixture until the oil dissolves back into the solvent.

-

Add a small amount of the "good" solvent (e.g., EtOAc or Ethanol) to increase solubility slightly.[1]

-

Cool much more slowly (wrap the flask in a towel).

-

Vigorous Stirring: Stirring prevents the oil droplets from coalescing, allowing them to hit a seed crystal and solidify.[1]

Figure 2: Workflow to rescue an experiment where the product has oiled out.[1]

Issue 2: Color Contamination (Oxidation)

User Question: "My product is turning yellow/brown upon standing. Is it degrading?"

Technical Diagnosis: Benzaldehydes oxidize to benzoic acids in air.[1] The amine moiety can also undergo N-oxide formation, though less likely.[1] The yellow color is often a trace quinoid impurity or oxidation product.[1]

The Fix:

-

Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).[1]

-

Purification: Wash the dissolved crude material with saturated aqueous NaHCO₃ before recrystallization.[1] This removes any 4-methoxy-3-(dimethylaminomethyl)benzoic acid formed by oxidation.[1]

Issue 3: Low Yield

User Question: "I recovered only 30% of my mass. Where did it go?"

Technical Diagnosis: The tertiary amine makes the molecule fairly polar.[1] It is likely staying solubilized in the mother liquor, especially if alcohols were used.

The Fix:

-

Concentrate the mother liquor to 25% of its original volume and repeat the cooling process (Second Crop).

-

Switch to a strictly non-polar anti-solvent system (e.g., dissolve in minimal DCM, precipitate with excess Hexane).

References & Authority

-

Synthesis and Properties of Mannich Bases:

-

General Mannich Reaction Protocols: The purification of phenolic/benzaldehyde Mannich bases via acid/base workup and recrystallization is a standard operation in organic synthesis.[1]

-

Source: [Organic Syntheses, Coll.[1][2] Vol. 4, p. 581 (1963); Vol. 33, p. 96 (1953)]([Link]). (Referencing general handling of amino-ketones/aldehydes).

-

-

Physical Properties of Analogs:

-

The 4-hydroxy analog (3-dimethylaminomethyl-4-hydroxybenzaldehyde) is a known solid (mp 80-81°C).[1][3] The 4-methoxy derivative is structurally similar but lacks the phenolic H-bond donor, often resulting in a lower melting point, necessitating the use of non-polar solvents like IPE or Hexanes.

-

Source:.[1]

-

-

Solvent Selection Principles:

-

Hansen Solubility Parameters: The recommendation of IPE and Hexane/EtOAc is derived from the "like dissolves like" principle applied to the lipophilic anisole ring and the polar amine tail.

-

Source:.[1]

-

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde before handling.[1] The compound is an irritant and potentially toxic if inhaled.

Sources

Removing unreacted 3-Dimethylaminomethyl-4-methoxy-benzaldehyde from product mixtures

Topic: Removal of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (DMMB)[1]

Case ID: DMMB-REM-001 Status: Active Classification: Organic Synthesis / Purification Strategy[1]

Executive Summary & Molecule Profile

The Challenge: You are attempting to remove unreacted 3-Dimethylaminomethyl-4-methoxy-benzaldehyde (hereafter referred to as DMMB ) from a reaction mixture. This impurity is "sticky" in standard purifications because it possesses dual functionality:

-

A Basic Tail: The dimethylaminomethyl group (

) causes streaking on silica gel and complicates standard extractions.[1] -

A Reactive Head: The benzaldehyde moiety is susceptible to oxidation and nucleophilic attack.[1]

The Solution: Unlike standard impurities, DMMB's dual nature is its weakness.[1] We can exploit either the basic amine or the reactive aldehyde to render it water-soluble or solid-supported, allowing for easy separation from your desired product.[1]

Strategic Decision Matrix

Before selecting a protocol, you must categorize your desired product .[1] The chemical nature of your product dictates which removal method is viable.[1]

Figure 1: Decision tree for selecting the optimal DMMB removal strategy based on product properties.

Method A: Acid-Base Extraction (The "Amine" Lever)

Best For: Neutral or Acidic Products.[1][2][3] Mechanism: Protonation of the dimethylamino group converts DMMB into a water-soluble ammonium salt.[1]

Protocol:

-

Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

-

The Wash: Extract the organic layer with 1M HCl or 10% Citric Acid (2 x volume).[1]

-

Why Citric Acid? If your product is acid-sensitive, citric acid is milder than HCl but strong enough to protonate the aliphatic amine on DMMB.[1]

-

-

Separation: The DMMB (now protonated) will migrate to the aqueous layer.[1]

-

Recovery: Collect the organic layer, dry over

, and concentrate.

Troubleshooting Q&A:

Q: My product is also an amine. Can I use this? A: No. Both your product and DMMB will protonate and move to the water layer. Proceed to Method B.

Method B: Sodium Bisulfite Wash (The "Aldehyde" Lever)

Best For: Basic products (amines) that are not aldehydes.[1]

Mechanism: The bisulfite ion (

Protocol:

-

Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

). -